molecular formula C13H8FN3O5 B10894276 N-(4-fluorophenyl)-3,5-dinitrobenzamide

N-(4-fluorophenyl)-3,5-dinitrobenzamide

Cat. No.: B10894276
M. Wt: 305.22 g/mol
InChI Key: HDPDEKKLOWFUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of a fluorophenyl group and two nitro groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3,5-dinitrobenzamide typically involves the nitration of 4-fluoroaniline followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the 3 and 5 positions of the benzene ring. The resulting 3,5-dinitro-4-fluoroaniline is then acylated using benzoyl chloride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Phenoxide ions in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Reduction: 3,5-diamino-4-fluorobenzamide.

    Substitution: 3,5-dinitro-4-phenoxyaniline.

Scientific Research Applications

N-(4-fluorophenyl)-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit enzymes involved in cell proliferation and survival pathways, leading to cell death. The nitro groups can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3,5-dinitrobenzamide
  • N-(4-chlorophenyl)-3,5-dinitrobenzamide
  • N-(4-methylphenyl)-3,5-dinitrobenzamide

Uniqueness

N-(4-fluorophenyl)-3,5-dinitrobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability compared to its analogs .

Properties

Molecular Formula

C13H8FN3O5

Molecular Weight

305.22 g/mol

IUPAC Name

N-(4-fluorophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H8FN3O5/c14-9-1-3-10(4-2-9)15-13(18)8-5-11(16(19)20)7-12(6-8)17(21)22/h1-7H,(H,15,18)

InChI Key

HDPDEKKLOWFUGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.